7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine
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Overview
Description
7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine: is a complex organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as bromine, methoxy, methyl, and nitrophenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves multiple steps, including bromination, methoxylation, and cyclization reactions. One common approach is to start with a suitable aromatic precursor, followed by selective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation can be achieved using methanol and a suitable base, such as sodium methoxide. The final cyclization step involves the formation of the benzoazepine ring system through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoazepines with different functional groups.
Scientific Research Applications
7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated benzoazepine derivative with potential anticancer activity.
7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: A related compound with different substituents and biological activities.
Uniqueness
The uniqueness of 7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
136247-21-7 |
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Molecular Formula |
C18H19BrN2O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
8-bromo-7-methoxy-3-methyl-5-(4-nitrophenyl)-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C18H19BrN2O3/c1-20-8-7-13-9-17(19)18(24-2)10-15(13)16(11-20)12-3-5-14(6-4-12)21(22)23/h3-6,9-10,16H,7-8,11H2,1-2H3 |
InChI Key |
WHRWHCNKOIRDLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
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